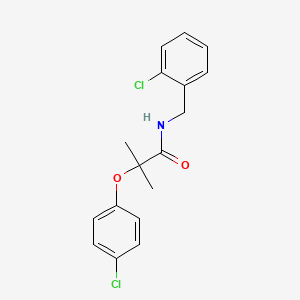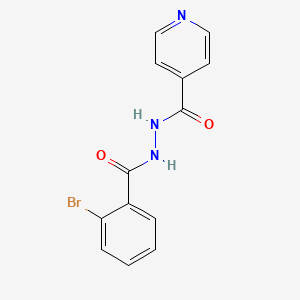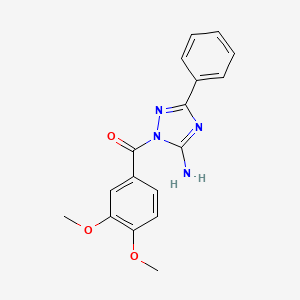
N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-2-methylpropanamide, also known as C21H20Cl2NO3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound belongs to the class of amides, which are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom (-NH2).
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-2-methylpropanamide is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have a protective effect on the liver and kidneys, which may make it a useful therapeutic agent for the treatment of liver and kidney diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-2-methylpropanamide is its ability to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, one of the limitations of this compound is its potential toxicity, which may limit its use in humans.
Future Directions
There are a number of future directions for research on N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-2-methylpropanamide. One area of research is the development of new anti-inflammatory and analgesic drugs based on this compound. Another area of research is the study of its potential use in the treatment of liver and kidney diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-2-methylpropanamide involves a multi-step process that includes the reaction of 2-chlorobenzylamine with 4-chlorophenoxyacetic acid, followed by the addition of thionyl chloride and then methyl isobutyl ketone. The final product is obtained through the reaction of the intermediate product with N,N-dimethylformamide dimethyl acetal.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-17(2,22-14-9-7-13(18)8-10-14)16(21)20-11-12-5-3-4-6-15(12)19/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUJVSNVYWRGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CC=C1Cl)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile](/img/structure/B5694415.png)
![ethyl [(2-methyl-4-quinolinyl)thio]acetate](/img/structure/B5694422.png)


![ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)





![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)

![ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)